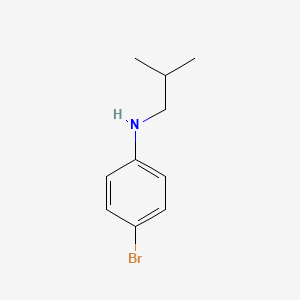
2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate is a chemical compound with a wide range of applications in scientific research. It is an organofluorine compound that is used as a reagent in various reactions, such as the preparation of fluorinated compounds and the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of other compounds, such as brominated compounds and other organic compounds. This compound is also used as a catalyst in organic reactions and as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new derivatives and compounds related to "2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate" for potential applications in drug development and materials science. For instance, the synthesis of acylthioureas and their testing for antibacterial properties have been explored, demonstrating potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, innovative catalyst systems for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates have been developed, which could be applied in the synthesis of complex organic molecules (Wolfe et al., 2000).
Photoredox Catalysis
The application of photoredox catalysis in the field of synthetic organic chemistry has been significant, particularly in the development of new protocols for tri- and difluoromethylation of various skeletons. This research is crucial for the pharmaceutical and agrochemical sectors, where trifluoromethyl and difluoromethyl groups are common structural motifs (Koike & Akita, 2016).
Antitumor Immune Function and Bioorthogonal Chemistry
Studies have also delved into the antitumor immune functions of pyroptosis, a type of cell death, through the application of bioorthogonal chemistry. This innovative approach has led to the controlled release of therapeutic agents into tumor cells, highlighting a novel method for cancer treatment (Wang et al., 2020).
Polymer Science and Materials Chemistry
In materials science, the synthesis and characterization of methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions have been investigated, revealing potential applications in manufacturing and reducing environmental impact (Zhang, Zhang, & Sun, 2011). Furthermore, research on enhancing the solid-state emission of poly(thiophene)s through molecular control demonstrates the importance of these materials in optoelectronic applications (Li, Vamvounis, & Holdcroft, 2002).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-6-4-7(2-3-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMTFVBLZLSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)
![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)


![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)

![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)